NVS-CRF38 is a compound that belongs to a novel class of corticotropin-releasing factor receptor antagonists. It has been studied primarily for its potential therapeutic applications in treating stress-related disorders and anxiety. This compound is notable for its unique structure and mechanism of action, which differentiates it from other corticotropin-releasing factor antagonists.
NVS-CRF38 was developed through a systematic approach involving medicinal chemistry, where modifications were made to existing compounds to enhance their pharmacological properties. The synthesis and evaluation of NVS-CRF38 were conducted by researchers at various institutions, including Florida International University and Brigham Young University, focusing on improving the efficacy and safety profiles of existing corticotropin-releasing factor antagonists .
NVS-CRF38 is classified as a corticotropin-releasing factor receptor antagonist. It specifically targets the corticotropin-releasing factor type 1 receptor, which plays a crucial role in the body's response to stress. By inhibiting this receptor, NVS-CRF38 aims to mitigate the physiological effects associated with stress and anxiety.
The synthesis of NVS-CRF38 involves several key steps that utilize advanced organic chemistry techniques. The initial approach focuses on modifying existing nucleoside structures to create derivatives with enhanced biological activity. For instance, the synthesis may involve the treatment of nucleosides with specific alkylating agents to introduce functional groups that improve receptor binding affinity .
The molecular structure of NVS-CRF38 is characterized by its unique arrangement of atoms that facilitate interaction with the corticotropin-releasing factor type 1 receptor. Specific details regarding bond lengths, angles, and stereochemistry are critical for understanding its binding properties.
NVS-CRF38 undergoes various chemical reactions during its synthesis, including:
The metabolic pathways of NVS-CRF38 have been studied using in vitro systems, revealing significant insights into its pharmacokinetics and potential interactions with liver enzymes .
NVS-CRF38 functions primarily as an antagonist to the corticotropin-releasing factor type 1 receptor. By binding to this receptor, it prevents the natural ligand from exerting its effects, thereby reducing downstream signaling pathways associated with stress responses.
Studies have shown that NVS-CRF38 effectively inhibits receptor activation in cellular models, leading to decreased levels of stress-related hormones such as adrenocorticotropic hormone (ACTH) and cortisol .
Relevant data from studies indicate that modifications can significantly alter these properties, impacting bioavailability and efficacy .
NVS-CRF38 has been primarily investigated for its potential applications in:
NVS-CRF38 (7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole) is a novel low-molecular-weight antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Its molecular structure features a pyrazolo[5,1-b]oxazole core decorated with hydrophobic aromatic substituents, contributing to high target affinity. The compound exhibits a molecular weight of 351 Da, CLOGP of 2.7, polar surface area of 76 Ų, zero hydrogen-bond donors, and seven hydrogen-bond acceptors, properties that enhance membrane permeability and central nervous system exposure [1] [3].
The 4-methoxy-2-methylphenyl group at position 3 of the pyrazolooxazole core is critical for CRF1 receptor engagement. Metabolism studies reveal that O-demethylation of this moiety produces metabolite M7 (4-(7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2,6-dimethylpyrazolo[5,1-b]oxazol-3-yl)-3-methylphenol), which retains antagonistic activity but with altered pharmacokinetics [1] [2]. Deuterium substitution at the methoxy group (O-CD₃ instead of O-CH₃) significantly reduces intrinsic clearance (in vitro CLₘᵢₙ of d-NVS-CRF38 is 40–50% lower than non-deuterated compound in liver microsomes), demonstrating that C–H bond cleavage at this position is rate-limiting for metabolism. This deuteration strategy preserves target binding while enhancing metabolic stability through a kinetic isotope effect (Kᴍ/Kᴅ ≈ 2) [2] [5].
NVS-CRF38 shows high selectivity for CRF1 over CRF2 receptors, with minimal binding to CRF-BP (corticotropin-releasing factor binding protein). This selectivity arises from complementary interactions within the CRF1 transmembrane domain (J-domain), where hydrophobic substituents on NVS-CRF38 occupy subpockets not conserved in CRF2. Binding assays confirm negligible affinity for CRF2 (IC₅₀ > 1,000 nM), contrasting sharply with CRF1 (IC₅₀ ~6.1 nM) [4] [7].
Table 1: Structural Features and Binding Parameters of NVS-CRF38
Structural Feature | Role in CRF1 Binding | Pharmacological Consequence |
---|---|---|
Pyrazolo[5,1-b]oxazole core | Hydrophobic interaction with TM3/TM5 | High receptor affinity |
4-Methoxy-2-methylphenyl | H-bond donation via methoxy group | Target engagement specificity |
3,5-Dimethyl-1,2,4-triazole | Steric occlusion of solvent access | Enhanced membrane permeability |
Deuterated methoxy group | Reduced metabolic oxidation (isotope effect) | Increased systemic exposure (AUC ↑102% in rats) |
NVS-CRF38 competitively antagonizes CRF binding at CRF1 receptors (Kᵢ ~2–6 nM), suppressing downstream Gαs-mediated signaling. CRF1 receptors are G-protein coupled receptors (GPCRs) primarily activating adenylate cyclase, leading to cAMP accumulation and protein kinase A (PKA) activation. In neuronal cells, CRF1 activation increases excitability via inhibition of calcium-dependent potassium channels. NVS-CRF38 blocks this pathway, as evidenced by:
The compound’s effects are long-lasting and PKC-dependent. Pretreatment with protein kinase C (PKC) inhibitors (e.g., bisindolylmaleimide I) blocks CRF-induced EPSP enhancement in BLA neurons, implicating PKC phosphorylation in CRF1 sensitization. NVS-CRF38 prevents this phosphorylation, stabilizing the receptor in an inactive conformation [8]. Beyond neuronal modulation, NVS-CRF38 suppresses CRF-driven ACTH release from the pituitary. In adrenal insufficiency models (e.g., 21-hydroxylase deficiency), CRF1 antagonists reduce ACTH and adrenal androgen synthesis by >40%, confirming target engagement in the hypothalamic-pituitary-adrenal (HPA) axis [9].
NVS-CRF38 demonstrates advantages in bioavailability and metabolic stability over earlier CRF1 antagonists:
Table 2: Comparative Profile of CRF1 Receptor Antagonists
Compound | CRF1 IC₅₀ (nM) | CRF2 Selectivity | Oral Bioavailability | Major Metabolic Pathway |
---|---|---|---|---|
NVS-CRF38 | 6.1 | >100-fold | Near-complete (rat/dog) | CYP-mediated O-demethylation (M7) |
Antalarmin | 9.7 | >100-fold | Low (<20%) | N-dealkylation |
CP-154,526 | 2.7 | >100-fold | Moderate (30–50%) | Glucuronidation |
Pexacerfont | 6.1 | >100-fold | High (rat) | Hydroxylation |
Verucerfont | ~6.1 | >100-fold | High (human) | Amide hydrolysis |
Key differentiators include:
In functional assays, NVS-CRF38 suppresses CRF-induced ACTH secretion with potency similar to pexacerfont but superior to early antagonists like NBI-27914. Its low hepatic extraction ratio (~0.2 in humans) predicts reduced dosing frequency compared to high-clearance analogs [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7